molecular formula C6H10N2O4 B1215775 2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde CAS No. 88760-87-6

2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde

Cat. No.: B1215775
CAS No.: 88760-87-6
M. Wt: 174.15 g/mol
InChI Key: OXSJRTPNEMJVKX-UOODXVIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde is a type of monosaccharide where one or more hydroxyl groups (-OH) are replaced by an amino group (-NH2). Amino sugars are essential components of biomolecules like glycoproteins and glycolipids . They play crucial roles in the structure and function of biomolecules, such as nucleic acids and glycoproteins .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: Amino sugars can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert amino sugars to their corresponding alcohols.

    Substitution: Amino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids, silver triflate, and triethylamine . Reaction conditions often involve mild temperatures and specific pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include glycosides, amino alcohols, and amino acids .

Mechanism of Action

The mechanism of action of amino sugar U 7 involves its role in glycoprotein metabolism. The amino sugar derivatives are vital for the function of articular cartilage and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde is unique due to its specific structure and the presence of an amino group replacing a hydroxyl group. This structural uniqueness allows it to participate in various biochemical processes and makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

88760-87-6

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

2-amino-2-[(2R,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]acetaldehyde

InChI

InChI=1S/C6H10N2O4/c7-2(1-9)3-4(10)5(11)6(12)8-3/h1-5,10-11H,7H2,(H,8,12)/t2?,3-,4+,5+/m1/s1

InChI Key

OXSJRTPNEMJVKX-UOODXVIRSA-N

Isomeric SMILES

C(=O)C([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)N

SMILES

C(=O)C(C1C(C(C(=O)N1)O)O)N

Canonical SMILES

C(=O)C(C1C(C(C(=O)N1)O)O)N

Synonyms

2,3-diamino-2,3-dideoxy-D-glucofuranurano-6,3-lactam
amino sugar U 7
U-7 amino suga

Origin of Product

United States

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